Cas no 84750-93-6 (4-Bromo-β,β-difluorostyrene)

4-Bromo-β,β-difluorostyrene structure
4-Bromo-β,β-difluorostyrene structure
Productnaam:4-Bromo-β,β-difluorostyrene
CAS-nummer:84750-93-6
MF:C8H5BrF2
MW:219.026108503342
MDL:MFCD08276320
CID:707473
PubChem ID:87558574

4-Bromo-β,β-difluorostyrene Chemische en fysische eigenschappen

Naam en identificatie

    • 1-Bromo-4-(2,2-difluorovinyl)benzene
    • 4-Bromo-beta,beta-difluorostyrene (stabilized with TBC)
    • 1-bromo-4-(2,2-difluoroethenyl)benzene
    • 4-BROMO-BETA,BETA-DIFLUOROSTYRENE
    • Benzene,1-bromo-4-(2,2-difluoroethenyl)-
    • ,&beta
    • 1-Bromo-4-(2,2-difluorovinyl)benzene (stabilized with TBC)
    • 2-(4-Bromophenyl)-1,1-difluoroethylene (stabilized with TBC)
    • FCH1327098
    • 2-(4-Bromophenyl)-1,1-difluoroethylene
    • AX8258056
    • B2856
    • 4-Bromo-β,β-difluorostyrene
    • 1-Bromo-4-(2,2-difluoroethenyl)benzene (ACI)
    • 1,1-Difluoro-2-(4-bromophenyl)ethene
    • MFCD08276320
    • C8H5BrF2
    • 84750-93-6
    • CS-0186320
    • AS-62708
    • DTXSID20628881
    • SY055118
    • SCHEMBL1054194
    • T71386
    • AKOS015835643
    • MDL: MFCD08276320
    • Inchi: 1S/C8H5BrF2/c9-7-3-1-6(2-4-7)5-8(10)11/h1-5H
    • InChI-sleutel: LXJISEJYMAHRKE-UHFFFAOYSA-N
    • LACHT: F/C(=C/C1C=CC(Br)=CC=1)/F

Berekende eigenschappen

  • Exacte massa: 217.95400
  • Monoisotopische massa: 217.954
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 2
  • Zware atoomtelling: 11
  • Aantal draaibare bindingen: 1
  • Complexiteit: 144
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Oppervlakte lading: 0
  • Aantal tautomers: nothing
  • Topologisch pooloppervlak: 0
  • XLogP3: 3.4

Experimentele eigenschappen

  • Kleur/vorm: Not determined
  • Dichtheid: 1.57
  • Kookpunt: 209.8°C at 760 mmHg
  • Vlampunt: 80.7°C
  • Brekindex: 1.5420-1.5460
  • PSA: 0.00000
  • LogboekP: 3.68650
  • Oplosbaarheid: Not determined

4-Bromo-β,β-difluorostyrene Beveiligingsinformatie

4-Bromo-β,β-difluorostyrene Douanegegevens

  • HS-CODE:2903999090
  • Douanegegevens:

    China Customs Code:

    2903999090

    Overview:

    2903999090 Other aromatic halogenated derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

4-Bromo-β,β-difluorostyrene Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
TRC
B680660-100mg
4-Bromo-β,β-difluorostyrene
84750-93-6
100mg
$ 80.00 2022-06-06
eNovation Chemicals LLC
D250365-5g
1-Bromo-4-(2,2-difluorovinyl)benzene
84750-93-6 95%
5g
$750 2024-08-03
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1256990-250mg
1-Bromo-4-(2,2-difluorovinyl)benzene
84750-93-6 98%,stabilized with TBC
250mg
¥186.00 2024-07-28
Chemenu
CM185846-5g
1-bromo-4-(2,2-difluorovinyl)benzene
84750-93-6 95%
5g
$295 2021-08-05
eNovation Chemicals LLC
D250365-10g
1-Bromo-4-(2,2-difluorovinyl)benzene
84750-93-6 95%
10g
$990 2024-08-03
eNovation Chemicals LLC
D250365-10g
1-Bromo-4-(2,2-difluorovinyl)benzene
84750-93-6 95%
10g
$990 2025-02-19
1PlusChem
1P003LGF-100mg
1-Bromo-4-(2,2-difluorovinyl)benzene
84750-93-6 95% (stabilized with TBC)
100mg
$13.00 2025-02-20
1PlusChem
1P003LGF-5g
1-Bromo-4-(2,2-difluorovinyl)benzene
84750-93-6 95% (stabilized with TBC)
5g
$240.00 2025-02-20
A2B Chem LLC
AB66975-1g
1-Bromo-4-(2,2-difluorovinyl)benzene
84750-93-6 95%
1g
$97.00 2024-04-19
1PlusChem
1P003LGF-250mg
1-Bromo-4-(2,2-difluorovinyl)benzene
84750-93-6 95% (stabilized with TBC)
250mg
$22.00 2025-02-20

4-Bromo-β,β-difluorostyrene Productiemethode

Productiemethode 1

Reactievoorwaarden
1.1 Reagents: Triphenylphosphine Catalysts: Sodium fluoride Solvents: Ethyl acetate ;  1 min, 90 °C
1.2 10 min, 90 °C; 1 h, 90 °C
Referentie
Conversion between difluorocarbene and difluoromethylene ylide
Zheng, Jian; Lin, Jin-Hong; Cai, Ji; Xiao, Ji-Chang, Chemistry - A European Journal, 2013, 19(45), 15261-15266

Productiemethode 2

Reactievoorwaarden
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ,  Dimethyl carbonate ;  1 h, rt
1.2 Reagents: Water ;  rt
Referentie
Fluoride-Triggered Synthesis of 1-Aryl-2,2-Difluoroalkenes Via Desilylative Defluorination Of (1-Aryl)-2,2,2-Trifluoroethyl-Silanes
Carreras, Virginie ; Ollevier, Thierry, Journal of Organic Chemistry, 2021, 86(18), 13160-13168

Productiemethode 3

Reactievoorwaarden
1.1 Reagents: Triphenylphosphine ,  Lithium iodide Solvents: Dimethylformamide ,  1,4-Dioxane ;  24 h, 120 °C
Referentie
Direct Difluoromethylenation of Carbonyl Compounds Using TMSCF3: The Right Conditions
Prakash, Surya G.; Krishnamoorthy, Sankarganesh; Kothandaraman, Jotheeswari; Saldana, Jacqueline, European Journal of Organic Chemistry, 2016, 2016(29), 4965-4969

Productiemethode 4

Reactievoorwaarden
1.1 Reagents: Triphenylphosphine Solvents: Dimethylformamide ;  2 h, 110 °C
1.2 Solvents: Water
Referentie
Pd-catalyzed selective carbonylation of gem-difluoroalkenes: a practical synthesis of difluoromethylated esters
Liu, Jiawang; Yang, Ji; Ferretti, Francesco; Jackstell, Ralf; Beller, Matthias, Angewandte Chemie, 2019, 58(14), 4690-4694

Productiemethode 5

Reactievoorwaarden
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  1 min, -78 °C; 6 - 24 h, -78 °C → rt
Referentie
Diethyl difluoromethylphosphonate: a source of [CF2H]- and [CF2]2- moieties
Zibinsky, M.; Beier, P.; Surya Prakash, G. K., Khimiya v Interesakh Ustoichivogo Razvitiya, 2008, 16(1), 71-75

Productiemethode 6

Reactievoorwaarden
1.1 Reagents: Ethanaminium, N,N-diethyl-N-[[(methoxycarbonyl)amino]sulfonyl]-, inner salt Solvents: Dimethyl sulfoxide ;  20 h, 40 °C
Referentie
A one-step synthesis of gem-difluoroolefins from alcohols
Xiao, Xuan; Yao, Xu; Yu, Jiao; Tang, Ting; Xiao, Can; et al, Journal of Fluorine Chemistry, 2020, 240,

Productiemethode 7

Reactievoorwaarden
1.1 Solvents: N-Methyl-2-pyrrolidone ;  4 h, 80 °C
Referentie
Synthesis and decarboxylative Wittig reaction of difluoromethylene phosphobetaine
Zheng, Jian; Cai, Ji; Lin, Jin-Hong; Guo, Yong; Xiao, Ji-Chang, Chemical Communications (Cambridge, 2013, 49(68), 7513-7515

Productiemethode 8

Reactievoorwaarden
1.1 Reagents: Triphenylphosphine Solvents: Dimethylformamide ;  1 - 10 h, 110 °C; 110 °C → rt
1.2 Reagents: Water ;  rt
Referentie
[3+2]-Annulation of gem-Difluoroalkenes and Pyridinium Ylides: Access to Functionalized 2-Fluoroindolizines
Zhang, Jun-Qi; Hu, Dandan; Song, Jinyu; Ren, Hongjun, Journal of Organic Chemistry, 2021, 86(6), 4646-4660

Productiemethode 9

Reactievoorwaarden
1.1 Reagents: Triphenylphosphine ,  Potassium iodide Solvents: Acetonitrile ;  0.5 h, 80 °C
1.2 Solvents: Acetonitrile ;  80 °C; 6 h, 80 °C
1.3 Reagents: Sodium chloride Solvents: Water
Referentie
Tandem C-C/C-N Bond Formation via Rh(III)-Catalyzed α-Fluoroalkenylation and Sequential Annulation of 2-Arylquinazolinones and gem-Difluorostyrenes
Pang, Binghan; Wang, Yangyang; Hao, Liqiang; Wu, Gaorong; Ma, Zhihong; et al, Journal of Organic Chemistry, 2023, 88(1), 143-153

Productiemethode 10

Reactievoorwaarden
1.1 Reagents: Triphenylphosphine ,  Potassium iodide Solvents: Acetonitrile ;  4 h, 70 °C
Referentie
The use of methyl 2,2-difluoro-2-(fluorosulfonyl)acetate as the difluorocarbene source to generate an in situ source of difluoromethylene triphenylphosphonium ylide
Thomoson, Charles S.; Martinez, Henry; Dolbier, William R. Jr., Journal of Fluorine Chemistry, 2013, 150, 53-59

Productiemethode 11

Reactievoorwaarden
1.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide ;  -50 °C
1.2 Reagents: Ammonium chloride ;  -50 °C → -40 °C; -40 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  rt
Referentie
Difluoromethyl 2-pyridyl sulfone
Jiang, Fanzhou; Hu, Jinbo, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2016, 1, 1-7

Productiemethode 12

Reactievoorwaarden
1.1 Reagents: Triphenylphosphine Solvents: Dimethylformamide ;  30 min, 100 °C; 30 min, 100 °C
Referentie
Copper-Catalyzed Regioselective Monodefluoroborylation of Polyfluoroalkenes en Route to Diverse Fluoroalkenes
Sakaguchi, Hironobu; Uetake, Yuta; Ohashi, Masato; Niwa, Takashi ; Ogoshi, Sensuke ; et al, Journal of the American Chemical Society, 2017, 139(36), 12855-12862

Productiemethode 13

Reactievoorwaarden
1.1 Reagents: Zinc oxide (ZnO) Solvents: Dimethylformamide ;  10 h, 90 °C
Referentie
ZnO-promoted Wittig gem-difluoroolefination of aldehydes with [Ph3P+CF2H·Br-]
Yu, Jiao; Lin, Jinhong; Xiao, Jichang, Youji Huaxue, 2019, 39(1), 265-269

Productiemethode 14

Reactievoorwaarden
1.1 Reagents: Triphenylphosphine Solvents: Dimethylformamide ;  100 °C; 30 min, 100 °C; 100 °C → rt
1.2 Reagents: Water ;  rt
Referentie
Stereoselective formation of Z-monofluoroalkenes by nickel-catalyzed defluorinative coupling of gem-difluoroalkenes with lithium organoborates
Xiao, Yisa ; Huang, Weichen; Shen, Qilong, Chinese Chemical Letters, 2022, 33(9), 4277-4280

Productiemethode 15

Reactievoorwaarden
1.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  0 °C; 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water ;  0 °C
Referentie
Nucleophilic (phenylsulfonyl)difluoromethylation of alkyl halides using PhSO2CF2SiMe3: preparation of gem-difluoroalkenes and trifluoromethyl compounds
Zhu, Lingui; Li, Ya; Zhao, Yanchuan; Hu, Jinbo, Tetrahedron Letters, 2010, 51(47), 6150-6152

Productiemethode 16

Reactievoorwaarden
1.1 Solvents: Dimethylformamide ;  2 h, 40 °C
1.2 Reagents: Ammonium chloride Solvents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water ;  2 h, 40 °C
Referentie
Decarboxylative Julia-Kocienski gem-Difluoro-Olefination of 2-Pyridinyl Sulfonyldifluoroacetate
Wang, Xiao-Ping; Lin, Jin-Hong; Xiao, Ji-Chang; Zheng, Xing, European Journal of Organic Chemistry, 2014, 2014(5), 928-932

Productiemethode 17

Reactievoorwaarden
1.1 Reagents: Triphenylphosphine ,  Zinc Solvents: Dimethylacetamide ;  100 °C
Referentie
Synthesis of Alkyl Aryl(heteroaryl)acetates from N-Oxides, 1,1-Difluorostyrenes, and Alcohols
Loska, Rafal; Szachowicz, Katarzyna; Szydlik, Dorota, Organic Letters, 2013, 15(22), 5706-5709

Productiemethode 18

Reactievoorwaarden
1.1 Reagents: Triphenylphosphine Solvents: N-Methyl-2-pyrrolidone ;  30 min, 120 °C
Referentie
Synthesis of tetrazines from gem-difluoroalkenes under aerobic conditions at room temperature
Fang, Zheng; Hu, Wen-Li; Liu, De-Yong; Yu, Chu-Yi; Hu, Xiang-Guo, Green Chemistry, 2017, 19(5), 1299-1302

4-Bromo-β,β-difluorostyrene Raw materials

4-Bromo-β,β-difluorostyrene Preparation Products

4-Bromo-β,β-difluorostyrene Gerelateerde literatuur

Aanbevolen leveranciers
Nantong Boya Environmental Protection Technology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Taian Jiayue Biochemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Taian Jiayue Biochemical Co., Ltd